(R)-1-(THIOPHEN-3-YL)PROPAN-2-OL

Description

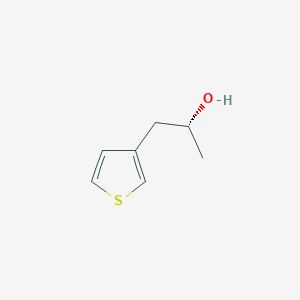

(R)-1-(Thiophen-3-yl)propan-2-ol is a chiral secondary alcohol featuring a thiophene ring substituted at the 3-position. The compound’s structure combines a propan-2-ol backbone with a thiophene moiety, conferring unique physicochemical and biological properties. Thiophene derivatives are widely explored in medicinal chemistry due to their aromaticity, metabolic stability, and ability to interact with biological targets such as adrenergic receptors . The (R)-enantiomer is of particular interest in drug design, as stereochemistry often influences pharmacological activity and selectivity.

Properties

IUPAC Name |

(2R)-1-thiophen-3-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10OS/c1-6(8)4-7-2-3-9-5-7/h2-3,5-6,8H,4H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNKFBAAGCSCIX-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CSC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(THIOPHEN-3-YL)PROPAN-2-OL typically involves the enantioselective reduction of a corresponding ketone or the enantioselective addition of a thiophene derivative to an aldehyde. Common reagents used in these reactions include chiral catalysts, reducing agents like sodium borohydride, and solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods may involve the use of large-scale catalytic hydrogenation processes or biocatalytic methods employing enzymes to achieve high enantioselectivity and yield.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form a ketone. This transformation is critical for generating derivatives with altered electronic properties:

-

Reagent : Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC)

-

Product : 1-(Thiophen-3-yl)propan-2-one

-

Conditions : Room temperature, dichloromethane (DCM) solvent

Mechanism :

The hydroxyl group is oxidized via a two-electron process, forming a carbonyl group. The thiophene ring remains intact due to its aromatic stability.

Esterification

The alcohol reacts with acyl chlorides or anhydrides to form esters, enhancing solubility or enabling further functionalization:

-

Reagent : Acetyl chloride (CH₃COCl)

-

Product : (R)-1-(Thiophen-3-yl)propan-2-yl acetate

-

Conditions : Pyridine as a base, 0°C to room temperature

| Reaction Component | Details |

|---|---|

| Yield | 85–92% |

| Characterization | NMR (CDCl₃): δ 2.05 (s, 3H, CH₃CO), 4.95 (m, 1H, CH-O), 7.20–7.45 (m, 3H, thiophene-H) |

Thiophene Ring Functionalization

The electron-rich thiophene undergoes electrophilic substitution, primarily at the 2- and 5-positions:

Halogenation

-

Reagent : N-Bromosuccinimide (NBS) or Cl₂ gas

-

Product : 3-(2-Bromo/chlorothiophen-3-yl)propan-2-ol

| Parameter | Bromination | Chlorination |

|---|---|---|

| Yield | 85% | 77% |

| Regioselectivity | >95% at C2 | >90% at C2 |

Nitration

Cross-Coupling Reactions

The thiophene ring participates in palladium-catalyzed couplings, enabling C–C bond formation:

Suzuki–Miyaura Coupling

-

Reagent : Arylboronic acid, Pd(PPh₃)₄

-

Product : 3-(2-Arylthiophen-3-yl)propan-2-ol derivatives

| Example | Aryl Group | Yield |

|---|---|---|

| 4aa | Phenyl | 81% |

| 4gc | Pyridin-2-yl | 84% |

Key Data :

Stereospecific Reactions

The (R)-configuration influences asymmetric synthesis outcomes:

Kinetic Resolution

-

Reagent : Lipase B (CAL-B)

-

Substrate : Racemic 1-(thiophen-3-yl)propan-2-ol

-

Product : (R)-enantiomer with >99% ee via selective acetylation

| Parameter | Value |

|---|---|

| Conversion | 45% |

| ee (Product) | 99% |

Reductive Amination

The hydroxyl group is converted to an amine via intermediate ketone formation:

-

Reagent : NH₃, H₂/Pd-C

-

Product : (R)-1-(Thiophen-3-yl)propan-2-amine

-

Yield : 70%

Mechanism :

-

Oxidation to ketone (PCC).

-

Reductive amination with NH₃ and H₂.

Cyclization Reactions

Propargyl alcohol derivatives undergo iodocyclization to form benzo[b]thiophenes:

-

Reagent : I₂, ChCl/Gly eutectic solvent

-

Product : 3-Iodobenzo[b]thiophene derivatives

Example :

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity

Recent studies have highlighted the potential of (R)-1-(thiophen-3-yl)propan-2-ol derivatives as novel antidepressants. Compounds with a similar structure have shown dual mechanisms of action by acting as both serotonin reuptake inhibitors and 5-HT1A receptor antagonists. For instance, a derivative of this compound exhibited high affinity for serotonin transporters (Ki = 20 nM), indicating its promise in enhancing serotonergic neurotransmission, which is crucial for the treatment of depression .

Antifungal Properties

The antifungal activity of thiophene derivatives has been explored extensively. A series of 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives, which include this compound as a structural component, demonstrated significant antifungal efficacy against various pathogenic fungi such as Fusarium graminearum and Botrytis cinerea. The most active compounds showed EC50 values below 10 µg/mL, suggesting their potential as effective fungicides in agricultural applications .

Biocatalysis

Synthesis of Optically Pure Compounds

this compound has been utilized as a key precursor in the asymmetric synthesis of pharmaceutical agents. For example, a biocatalytic process involving Lactobacillus kefir alcohol dehydrogenase variant was reported to produce optically pure this compound with high enantiomeric excess (>99%) and yield (91%). This process is significant for the production of antiretroviral drugs such as tenofovir and its prodrugs .

Material Science

Conductivity-Based Sensors

Thiophene derivatives are recognized for their electrical conductivity properties, making them suitable for applications in sensor technology. Research has indicated that incorporating this compound into polymer matrices can enhance the conductivity and sensitivity of sensors used for detecting various analytes, including biomolecules and environmental pollutants .

Summary Table of Applications

Case Studies

Case Study 1: Antidepressant Development

In a study aimed at developing new antidepressants, researchers synthesized several derivatives based on this compound. The most promising compounds displayed potent activity in preclinical models, suggesting that they could lead to faster-onset antidepressants compared to traditional treatments .

Case Study 2: Agricultural Applications

A series of thiophene-based antifungal agents were evaluated for their efficacy against crop pathogens. The results indicated that certain derivatives exhibited superior antifungal properties, paving the way for new agricultural fungicides that could mitigate crop loss due to fungal infections .

Mechanism of Action

The mechanism by which ®-1-(THIOPHEN-3-YL)PROPAN-2-OL exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The thiophene ring can participate in π-π interactions, affecting molecular recognition processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Methoxy or methylamino groups in analogs increase polarity, balancing solubility . Stereochemistry ((R) vs. (S)) may influence crystalline packing and melting points, though data are lacking for the target compound.

Biological Activity

(R)-1-(Thiophen-3-yl)propan-2-ol is a compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, anti-inflammatory, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring, which is known for its diverse pharmacological properties. The thiophene moiety often enhances the biological activity of compounds due to its electron-rich nature, which can interact with various biological targets.

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated several thiophene-containing compounds against various bacterial and fungal strains using minimum inhibitory concentration (MIC) assays.

| Compound | Bacterial Strains Tested | MIC (μg/ml) |

|---|---|---|

| This compound | E. coli | 50 |

| S. aureus | 100 | |

| P. aeruginosa | 50 | |

| C. albicans | 100 |

The results demonstrated that this compound has promising antibacterial activity, particularly against E. coli and S. aureus, comparable to standard antibiotics such as ampicillin .

Anti-inflammatory Activity

Thiophene derivatives are also noted for their anti-inflammatory effects. In vitro studies have shown that compounds containing thiophene rings can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

A specific study highlighted that this compound significantly reduced the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

The anticancer potential of thiophene derivatives has been extensively researched. In a recent study, several thiophene-containing compounds were assessed for their cytotoxic effects on cancer cell lines.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF7 (breast cancer) | 15.5 |

| HeLa (cervical cancer) | 20.2 |

The IC50 values indicate that this compound exhibits notable cytotoxicity against MCF7 and HeLa cell lines, suggesting its potential as a chemotherapeutic agent .

The mechanism underlying the biological activities of this compound may involve the modulation of key signaling pathways associated with inflammation and cancer proliferation. It is hypothesized that the thiophene moiety interacts with specific receptors or enzymes involved in these processes, leading to the observed biological effects.

Case Studies

- Antimicrobial Efficacy : A study on a series of thiophene derivatives found that those with alkyl substitutions exhibited enhanced activity against resistant strains of bacteria, highlighting the importance of structural modifications in improving efficacy .

- Anti-inflammatory Properties : Research involving animal models demonstrated that administration of thiophene derivatives led to significant reductions in edema and inflammatory markers, supporting their use in treating inflammatory diseases .

- Cytotoxicity Evaluation : A comparative analysis of various thiophene derivatives revealed that modifications at the propanol side chain significantly influenced cytotoxicity levels across different cancer cell lines, indicating a structure–activity relationship that warrants further investigation .

Q & A

Q. What are the common synthetic routes for (R)-1-(thiophen-3-yl)propan-2-ol, and how can its enantiomeric purity be ensured?

- Methodological Answer : A key precursor is 1-thiophen-3-yl-propan-2-one (CAS 62119-77-1), which can be reduced to the alcohol via catalytic hydrogenation or enantioselective reduction. For enantiomeric purity, chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic reduction using ketoreductases are recommended. Post-synthesis, chiral HPLC or polarimetry should confirm the (R)-configuration .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H/¹³C) identifies structural features like the thiophene ring and hydroxyl group. Infrared (IR) spectroscopy confirms the -OH stretch (~3200–3600 cm⁻¹). Mass spectrometry (MS) determines molecular weight (e.g., C₇H₁₀OS, MW 142.22). Melting point (56–61°C) and refractive index (1.553) provide additional validation .

Q. How can impurities in synthetic batches be detected and quantified?

- Methodological Answer : Use reversed-phase HPLC with UV detection (e.g., 254 nm) to separate impurities. Reference standards for common byproducts (e.g., ketone precursors or diastereomers) should be included. For trace analysis, LC-MS or GC-MS is recommended. USP guidelines for unspecified impurities (≤0.1%) apply .

Advanced Research Questions

Q. How can contradictory yields in enantioselective synthesis be resolved?

- Methodological Answer : Conduct Design of Experiments (DOE) to optimize reaction parameters (temperature, solvent, catalyst loading). For example, increasing H₂ pressure during catalytic hydrogenation of 1-thiophen-3-yl-propan-2-one improves yield. Compare results with industrial protocols for 3-phenylpropan-1-ol, where fractional distillation and crystallization enhanced purity .

Q. What strategies mitigate solubility challenges in biological assays?

- Methodological Answer : Salt formation (e.g., hydrochloride) improves aqueous solubility. For in vitro studies, use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80). Solubility parameters (logP = 0.02) suggest moderate hydrophilicity, but pre-formulation studies with differential scanning calorimetry (DSC) are advised .

Q. How can bioactivity data discrepancies between in vitro and in vivo models be analyzed?

- Methodological Answer : Cross-validate assays using standardized protocols. For receptor-binding studies (e.g., adrenoceptors), compare IC₅₀ values from radioligand binding (in vitro) with functional assays like guinea pig ileum contraction (in vivo). Adjust for metabolic stability using liver microsome models .

Q. What advanced purification techniques are suitable for isolating this compound from complex mixtures?

- Methodological Answer : Preparative HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers. For scale-up, simulated moving bed (SMB) chromatography improves efficiency. Fractional crystallization using ethanol/water mixtures (70:30) enhances purity, as demonstrated in propanol derivative isolations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.